B1575918 Sapecin-C

Sapecin-C

Cat. No.: B1575918
Attention: For research use only. Not for human or veterinary use.
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Description

Sapecin-C is a cationic antimicrobial peptide (AMP) belonging to the insect defensin family, which was isolated from the embryonic cell line of the flesh fly, Sarcophaga peregrina . It is characterized by a compact structure stabilized by three intramolecular disulfide bridges formed from six conserved cysteine residues, a hallmark of this peptide family . Like other insect defensins, this compound exhibits potent antibacterial activity, particularly against a spectrum of Gram-positive bacteria . The mechanism of action for sapecin proteins involves oligomerization on the bacterial membrane, leading to channel formation and subsequent membrane permeabilization, which ultimately causes cell death . Research into sapecin and its homologues provides valuable insights into innate immunity and the structure-activity relationships of defensins . As such, this compound serves as an important tool for microbiological and immunology research, contributing to the study of novel antimicrobial agents and strategies to combat bacterial resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

ATCDLLSGIGVQHSACALHCVFRGNRGGYCTGKGICVCRN

Origin of Product

United States

Classification and Molecular Architecture of Sapecin C

Solution Conformation and Three-Dimensional Structure

Structural Homologies within the Defensin (B1577277) Family

Sapecin-C exhibits significant structural homologies with other members of the defensin family, particularly within the insect defensin subgroup. The defining feature of this homology is the conserved pattern of six cysteine residues and their disulfide pairings, which dictates the stable CSαβ fold. scispace.comresearchgate.netmdpi.com This motif, consisting of an α-helix and an antiparallel β-sheet stabilized by disulfide bonds, is a common structural theme among insect defensins. researchgate.netmdpi.com

Sequence alignment studies show that this compound shares high sequence similarity with other insect defensins such as Sapecin (B170424) and Phormicin from Phormia terranovae. biotechrep.irumich.edu For instance, Sapecin and Phormicin differ by only a single amino acid substitution. umich.edu this compound itself is noted to have a very similar primary structure to sapecin, with 31 out of 40 amino acid residues being identical. researchgate.net

Research has also explored the homology between insect defensins and defensins from other organisms. While insect and plant defensins share similarities in the positioning of cysteine residues, they are quite different from mammalian defensins. mdpi.com The defensin superfamily is broadly classified into cis- and trans-defensins based on the orientation of a conserved disulfide bridge, with insect defensins falling under the cis-defensin category, similar to plant and fungal defensins. frontiersin.orgportlandpress.com

Table 2: Sequence Similarity of this compound to Selected Insect Defensins

Defensin NameSource OrganismThis compound Sequence Similarity (%)Source(s)
SapecinSarcophaga peregrinaVery similar (31/40 residues identical) researchgate.net
PhormicinPhormia terranovaeHigh similarity biotechrep.irumich.edu
Insect defensin APhormia terranovaeHigh similarity researchgate.net
LucifensinLucilia sericataHigh similarity researchgate.netbiologiq.nl
DLP2Hermetia illucens60-65% similarity researchgate.net
DLP4Hermetia illucens60-65% similarity researchgate.net
LmDEF1Locusta migratoria47.5% identity researchgate.net
LmDEF3Locusta migratoria57.5% identity researchgate.net

Detailed research findings on this compound's structure and homology often involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine solution structures and sequence alignment algorithms to compare primary structures with other known defensins. researchgate.netresearchgate.netligsciss.comportlandpress.com These studies provide insights into the conserved and variable regions of the peptide, helping to understand the relationship between structure and function within the defensin family. frontiersin.orgubc.ca

Biosynthesis and Regulatory Mechanisms of Sapecin C Expression

Sapecin-C Gene Organization and Cloning

This compound is a homologue of Sapecin (B170424), and detailed molecular cloning studies have been conducted on the Sapecin gene, providing a framework for understanding the genetic basis of this compound. A cDNA clone for Sapecin was successfully isolated from an embryonic cell line of Sarcophaga peregrina. nih.gov This clone encodes a precursor protein of 94 amino acid residues. The mature Sapecin peptide, consisting of 40 amino acids, is located at the carboxyl-terminal half of this precursor. nih.gov

The precursor protein is synthesized as a preproprotein, which includes a signal peptide for secretion and a propeptide that is cleaved to yield the mature, active form of the peptide. uh.edu This organization is a common feature of many antimicrobial peptides in insects. Given that this compound was co-purified with Sapecin from the same cell line and shares a high degree of amino acid sequence similarity, it is highly probable that the this compound gene has a similar organization, encoding a precursor that undergoes post-translational processing to become active. nih.gov At least three congeners, Sapecin, Sapecin B, and Sapecin C, have been identified, suggesting the presence of a family of related genes or alternative splicing mechanisms. nih.gov

Precursor Protein ComponentFunction
Signal Peptide Directs the nascent protein to the secretory pathway.
Propeptide May assist in proper folding and prevent premature activity of the peptide.
Mature Peptide The final, biologically active antimicrobial peptide.

Transcriptional Regulation of this compound Gene Expression

The expression of the Sapecin gene, and by extension this compound, is tightly controlled at the transcriptional level, exhibiting both inducible and constitutive patterns of expression in response to different physiological cues.

A primary function of this compound is its role in the insect's defense against microbial invasion. The expression of the Sapecin gene is strongly induced in the hemocytes of third-instar larvae following physical injury to the body wall. nih.gov This rapid upregulation is a hallmark of the innate immune response in insects, ensuring a swift defense against potential pathogens introduced through wounds.

The transcriptional activation of insect defensin (B1577277) genes, including Sapecin, is mediated by conserved signaling pathways. These pathways involve transcription factors that are homologous to the mammalian NF-κB and NF-IL-6 families. nih.gov Upon recognition of microbial components or injury, these transcription factors translocate to the nucleus and bind to specific regulatory elements in the promoter regions of defensin genes, initiating their transcription. This mechanism allows for a coordinated and robust expression of antimicrobial peptides when the insect is under threat.

In addition to its role in immunity, the Sapecin gene is also expressed at specific stages of Sarcophaga peregrina's life cycle, independent of injury or infection. RNA blot hybridization has revealed that the gene is activated during the embryonic and early pupal stages. nih.gov This constitutive expression suggests that Sapecin, and likely this compound, plays a role in the normal developmental processes of the insect. nih.govnih.gov It is hypothesized that these peptides may contribute to tissue remodeling or provide a protective antimicrobial shield during these vulnerable life stages.

Expression TypeTriggerPrimary Function
Inducible Body injury, presence of pathogensInnate immune defense
Constitutive Specific developmental stages (embryonic, pupal)Developmental processes, prophylactic protection

Cellular and Tissue Localization of this compound Synthesis

The synthesis of this compound is localized to specific cells and tissues within Sarcophaga peregrina, reflecting its dual roles in development and immunity.

A significant source for the isolation and characterization of this compound has been the NIH-Sape-4 embryonic cell line of Sarcophaga peregrina. nih.govnih.govnih.gov These cells constitutively synthesize and secrete Sapecin and its homologues, including this compound, into the culture medium. nih.govnih.gov This finding is consistent with the observed expression of the Sapecin gene during the embryonic stage of the insect's development. nih.gov

The primary sites of antimicrobial peptide synthesis in insects in response to systemic infection are the fat body and certain types of hemocytes. nih.gov The fat body, which is functionally analogous to the vertebrate liver, is a major hub for the production of proteins that are secreted into the hemolymph. nih.gov Following an immune challenge, the fat body is stimulated to produce large quantities of antimicrobial peptides, including Sapecin. These peptides are then released into the hemolymph, the insect's circulatory fluid, where they can reach and eliminate invading microorganisms. The activation of the Sapecin gene in hemocytes following injury further supports the role of these circulating immune cells in the production of this defensin. nih.gov

Tissue/Cell TypeRole in this compound Synthesis
NIH-Sape-4 Embryonic Cells Constitutive production and secretion.
Fat Body Major site of inducible synthesis for secretion into the hemolymph.
Hemocytes Inducible synthesis in response to injury.

Molecular Mechanisms of Sapecin C Action

Interaction with Biological Membranes

Sapecin-C, being a basic molecule with a net cationic charge under physiological conditions, interacts with the negatively charged bacterial membrane. ligsciss.com This interaction is driven by electrostatic forces between the basic residues of the peptide and the acidic phospholipids (B1166683) present in the bacterial membrane. ligsciss.com

Preferential Binding to Acidic Phospholipids (e.g., Cardiolipin)

Research indicates that Sapecin (B170424) has a high affinity for acidic phospholipids, particularly cardiolipin (B10847521) (CL), which is a major component of the membrane in Gram-positive bacteria like Staphylococcus aureus. ligsciss.comnih.gov This suggests that CL is a primary target molecule for this compound on the bacterial membrane. ligsciss.com Studies using liposomes with phospholipid compositions mimicking bacterial membranes have shown that Sapecin is highly effective at releasing glucose from liposomes resembling the S. aureus membrane (containing phosphatidylglycerol and cardiolipin), but not from those mimicking the E. coli membrane (with a different phospholipid composition). nih.gov This differential effect highlights the importance of acidic phospholipids, like cardiolipin, in the binding and activity of this compound. ligsciss.comnih.gov

Role of Membrane Composition in Binding Affinity

The composition of the bacterial membrane significantly influences the binding affinity of this compound. The presence and concentration of acidic phospholipids, such as cardiolipin and phosphatidylglycerol, are crucial for the initial electrostatic interactions that drive this compound binding. ligsciss.comnih.gov Studies on other membrane-binding proteins have demonstrated that membrane composition, including the type and concentration of acidic lipids, can affect binding affinity and the orientation of the protein on the membrane surface. nih.govfrontiersin.org While specific detailed data on how varying concentrations of different acidic phospholipids quantitatively affect this compound binding affinity was not extensively found, the observed preferential activity against Gram-positive bacteria rich in cardiolipin strongly supports the critical role of membrane lipid composition. ligsciss.comnih.gov

Membrane Permeabilization and Channel Formation

A key mechanism by which this compound exerts its antibacterial effect is by permeabilizing the bacterial membrane, leading to leakage of intracellular contents. ligsciss.comresearchgate.net This permeabilization is associated with the formation of pores or channels in the membrane. ligsciss.comresearchgate.netresearchgate.net

Oligomerization-Dependent Pore Formation

The process of membrane permeabilization by this compound is suggested to be dependent on its oligomerization. ligsciss.comresearchgate.netnih.gov The dose dependence of membrane permeabilization caused by Sapecin is sigmoidal, which is indicative of a cooperative effect involving the self-assembly or oligomerization of peptide molecules to form pores. ligsciss.comresearchgate.net Solution nuclear magnetic resonance (NMR) analysis of Sapecin-phospholipid vesicle complexes has helped to identify the surfaces of the Sapecin molecule involved in membrane interaction and oligomerization. ligsciss.comnih.gov A putative model suggests that Sapecin forms oligomers that lead to membrane permeabilization. nih.govdtic.mil This oligomerization is thought to involve electrostatic interactions between specific residues, such as Asp4 and Arg23, located at opposite ends of the oligomerization site. researchgate.net

Ionic Permeability and Membrane Depolarization

The pores or channels formed by this compound oligomers in the bacterial membrane lead to increased ionic permeability. researchgate.netbritannica.com This influx and efflux of ions across the membrane disrupt the ion gradients essential for maintaining membrane potential. britannica.comfrontiersin.org The resulting dissipation of the membrane potential, or depolarization, is a critical consequence of this compound action. frontiersin.orgsfu.ca Membrane depolarization can lead to the inhibition of essential cellular processes that rely on the electrochemical gradient, such as ATP synthesis and nutrient transport. ligsciss.comnih.gov While direct experimental data specifically detailing the types and rates of ion leakage induced by this compound was not found, the general mechanism of pore-forming antimicrobial peptides involves the disruption of ionic homeostasis, leading to depolarization and cell death. researchgate.netfrontiersin.org

Modulation of Bacterial Cellular Processes

Impact on Intracellular Homeostasis (e.g., K+ leakage, ATP depletion)

Studies on sapecin, a closely related homologue to this compound, have indicated that its primary site of action is the bacterial membrane. core.ac.uknih.govnih.govresearchgate.net The peptide has been shown to bind to liposomes containing acidic phospholipids and induce the release of entrapped glucose, suggesting that it causes membrane permeabilization. core.ac.uknih.govnih.govresearchgate.net While direct evidence specifically detailing this compound's impact on intracellular K+ leakage or ATP depletion is limited in the provided research, the observed membrane permeabilization mechanism is consistent with the potential disruption of ion gradients and energy production pathways essential for bacterial survival. The loss of membrane integrity can lead to uncontrolled leakage of essential ions like K+ and dissipation of the proton motive force, subsequently affecting ATP synthesis.

Potential Interference with Metabolic Pathways

The available research primarily highlights the membrane-disrupting activity of sapecins. core.ac.uknih.govnih.govresearchgate.net There is no direct evidence in the provided sources explicitly detailing this compound's interference with specific metabolic pathways within bacterial cells. The disruption of the bacterial membrane, however, can indirectly impact various metabolic processes that rely on membrane potential or the transport of substrates and products across the membrane.

Differential Activity against Microbial Species

Sapecin and its homologues, including this compound, exhibit differential activity against various microbial species, showing a notable preference for Gram-positive bacteria. researchgate.netnih.govnih.gov

Basis for Selectivity Towards Gram-Positive Bacteria

The selectivity of sapecin towards Gram-positive bacteria appears to be linked to its interaction with specific components of the bacterial membrane. Sapecin has demonstrated a high affinity for cardiolipin, which is a major acidic phospholipid found in the membrane of Staphylococcus aureus, a representative Gram-positive bacterium. nih.gov This strong affinity is proposed to contribute to the higher sensitivity of Gram-positive bacteria compared to Gram-negative bacteria. nih.gov The dose dependence of membrane permeabilization by sapecin suggests a cooperative effect, possibly involving peptide oligomerization to form pores in the membrane. researchgate.net

Influence of Lipopolysaccharide (LPS) as a Barrier in Gram-Negative Bacteria

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, plays a significant role in their reduced susceptibility to sapecin. nih.govnih.govbmglabtech.com LPS acts as a formidable barrier that can impede the access of antimicrobial peptides like sapecin to the cytoplasmic membrane, which is the primary target. nih.govfrontiersin.org Studies have shown that Gram-negative bacteria are less sensitive to sapecin than Gram-positive bacteria. nih.gov Evidence supporting the barrier role of LPS includes observations that a rough mutant of Escherichia coli, which lacks the polysaccharide chains of LPS, was more sensitive to sapecin than the wild-type strain. nih.gov Furthermore, treating E. coli with EDTA, a condition known to cause the loss of LPS, also resulted in increased sensitivity to sapecin. nih.gov This indicates that the presence and structure of LPS in the outer membrane of Gram-negative bacteria significantly contribute to their resistance to this compound and related peptides. nih.govfrontiersin.org

Broader Biological Roles and Immunomodulatory Functions

Sapecin-C Involvement in Embryonic Cell Proliferation

Sapecin (B170424) has been implicated in the proliferation of embryonic cells in Sarcophaga peregrina. core.ac.uknih.govcore.ac.uk Studies using an established embryonic cell line, NIH-Sape-4, have provided evidence for this role. nih.govcore.ac.uknih.gov

Stimulation of DNA Synthesis and Cell Growth

Experiments with NIH-Sape-4 cells have demonstrated that the addition of sapecin to the culture medium stimulates both DNA synthesis and an increase in cell number. nih.govcore.ac.uk Conversely, the addition of antibodies against sapecin significantly inhibited the proliferation of these embryonic cells. core.ac.uknih.govcore.ac.uk This suggests a direct involvement of sapecin in promoting cell growth. core.ac.uknih.gov

The effect of Sapecin concentration on NIH-Sape-4 cell proliferation has been quantified, showing a significant increase in both cell number and incorporated radioactivity (indicating DNA synthesis) with increasing amounts of added sapecin. core.ac.uk

Sapecin Concentration (µg/ml)Relative Cell NumberRelative DNA Radioactivity
01.01.0
50~1.5~1.8
100~2.0~2.5
150~2.3~2.8

Note: Data is approximate based on graphical representation in source core.ac.uk.

Further experiments fractionating sapecin preparations confirmed that the activity stimulating [³H]thymidine incorporation coincided with the sapecin peak, indicating that sapecin itself possesses this activity. core.ac.uk Importantly, another antibacterial protein from Sarcophaga, sarcotoxin IA, did not exhibit this stimulatory effect on cell proliferation under the same conditions, suggesting a specific ability of sapecin to stimulate embryonic cell proliferation. core.ac.uk

Role as a Growth Factor in Insect Development

The observation that sapecin stimulates the proliferation of Sarcophaga embryonic cells suggests it may function as a growth factor in normal insect development. nih.govcore.ac.uk NIH-Sape-4 cells, derived from Sarcophaga embryos, synthesize and secrete sapecin, leading to the hypothesis that embryonic cells may produce sapecin during ontogenetic development, and this sapecin could then stimulate cell proliferation in an autocrine manner. nih.gov Additionally, sapecin synthesis has been observed in imaginal discs in the presence of 20-hydroxyecdysone, further suggesting its participation in the differentiation of these structures. nih.gov The transient expression of the sapecin gene during the embryonic and early pupal stages without external stimuli also supports its role in development. nih.govresearchgate.net

Interplay with Other Components of the Insect Innate Immune System

Insects possess a robust innate immune system to defend against microorganisms. researchgate.netsfu.cakoreascience.krnih.gov This system involves both humoral and cellular responses. researchgate.netnih.govunimore.it this compound, as an antimicrobial peptide, is a component of this intricate defense network. nih.govresearchgate.net

Contribution to Humoral Immune Response

The humoral immune response in insects involves the production of antimicrobial peptides, activation of prophenoloxidase, and the production of reactive oxygen species. researchgate.net Sapecin, being an antimicrobial peptide secreted into the hemolymph, is a direct contributor to the humoral defense against invading microorganisms. nih.govnih.gov The induction of sapecin in the larval hemolymph in response to body injury highlights its role as a defense protein protecting the insect from infection by pathogenic bacteria. core.ac.uk The expression of immune protein genes like sapecin is regulated by transcription factors such as Rel family and GATA, allowing for a rapid and potent defense system activation upon challenge. nih.govnih.gov

Implications for Dual Functionality in Defense and Development

The evidence suggests that sapecin, including this compound, exhibits a dual functionality, playing roles in both the innate immune defense and in insect development. nih.govcore.ac.ukcore.ac.uk This concept of immune proteins having multiple independent roles in defense and ontogeny has been proposed based on findings in Sarcophaga. nih.govcore.ac.uk Sapecin's ability to kill invading bacteria contributes to defense, while its capacity to stimulate embryonic cell proliferation points to a role in development. nih.govcore.ac.uk The transient expression of the sapecin gene during embryonic and pupal stages, similar to the expression pattern of Sarcophaga lectin (another protein with dual roles), further supports this idea. nih.gov This dual functionality may represent a sophisticated strategy in insects to utilize a limited number of molecules for diverse essential processes. nih.gov

Structure Activity Relationship Studies and Analogue Design

Identification of Key Structural Determinants for Biological Activity

Antimicrobial peptides commonly share characteristics such as a positive net charge and an amphipathic structure, which are vital for their interaction with negatively charged bacterial membranes. nih.govubc.ca Sapecin-C, similar to other insect defensins, possesses a conserved structural topology that includes an N-terminal loop, a central amphipathic α-helix, and a C-terminal anti-parallel β-sheet. frontiersin.org The amphipathic nature, where hydrophobic and hydrophilic residues are segregated onto different faces of the peptide, facilitates insertion into the lipid bilayer of bacterial membranes. ubc.casemanticscholar.org

Specific amino acid residues and their positions within the peptide sequence are critical determinants of activity. For instance, in insect defensins, conserved amino acids like A1, T2, L5, L6, A15, and A17 contribute to hydrophobic spots, while charged residues at the end of the helix, turns, and the C-terminus form positive areas essential for electrostatic interactions with the bacterial membrane. frontiersin.org The interaction with acidic phospholipids (B1166683) in bacterial membranes is suggested as a primary site of action for sapecins, leading to membrane destabilization and permeabilization. core.ac.uknih.gov

Studies on related peptides, such as a hendecapeptide derived from the helix region of Sapecin (B170424) B, have shown that substituting amino acid residues with hydrophobic and/or basic ones can increase antimicrobial activity. core.ac.uknih.gov This highlights the importance of both hydrophobicity and positive charge in mediating the peptide's effect.

Rational Design and Synthesis of this compound Analogues

Rational design and synthesis of this compound analogues involve making specific modifications to the peptide sequence or structure to enhance desired properties while minimizing undesirable ones. This process is guided by SAR studies and aims to create peptides with improved therapeutic profiles.

Modifications to Enhance Antimicrobial Spectrum

Modifications to antimicrobial peptides can broaden their spectrum of activity. While Sapecin B and its derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus, some modified peptides have exhibited a wider spectrum, including activity against Gram-negative bacteria such as Escherichia coli and even some yeasts like Candida albicans. core.ac.uknih.gov

Strategies to enhance the antimicrobial spectrum often involve altering the peptide's charge, hydrophobicity, and amphipathicity to optimize interactions with different types of microbial membranes. nih.govfrontiersin.org For example, increasing cationicity, particularly through the incorporation of arginine residues, or stretching the N-terminus with hydrophobic aromatic amino acids like phenylalanine or tryptophan, has been correlated with enhanced antibacterial potency against various pathogens, including multidrug-resistant strains. nih.govsemanticscholar.org

Alterations Affecting Membrane Interaction and Stability

The interaction of this compound and its analogues with bacterial membranes is a key aspect of their mechanism of action. Alterations to the peptide structure can significantly affect this interaction and the peptide's stability.

Studies have shown that Sapecin C can induce membrane destabilization, a process dependent on the presence and concentration of acidic phospholipids. nih.gov The binding of Sapecin C at membrane edges can lead to further structural alterations and create more binding sites, facilitating the spread of membrane restructuring. nih.gov

Modifications such as C-terminal amidation can enhance antibacterial potency by increasing the peptide's helicity and cationic charge, thereby improving binding to negatively charged bacterial membranes. nih.govresearchgate.netnih.gov The incorporation of D-amino acids is another strategy used to increase resistance to proteolytic degradation, which can enhance the peptide's stability in biological environments. nih.govfrontiersin.orgnih.gov For instance, a D-form amidated peptide derived from Sapecin B showed retained antibacterial activity and structure in human serum, suggesting improved stability against proteases. researchgate.netdntb.gov.ua

The arrangement of hydrophobic residues, such as tryptophan, can also influence membrane interaction and activity. While N-terminal tryptophan residues can enhance antibacterial efficacy, C-terminal tryptophan residues might have less effect on antibacterial activity and could potentially increase toxicity to host cells. nih.gov

Engineering Strategies for Enhanced Biological Efficacy

Optimization of Amphipathicity and Charge Distribution

Optimizing amphipathicity and charge distribution is crucial for designing potent and selective antimicrobial peptides. The balance between hydrophobic and hydrophilic regions, as well as the net positive charge, dictates how effectively the peptide interacts with and disrupts bacterial membranes compared to host cell membranes. nih.govsemanticscholar.orgfrontiersin.org

Analogues designed with superior amphipathic helices, where hydrophobic residues are confined to one face, have shown higher hydrophobic moments and improved activity. researchgate.netdntb.gov.ua Increasing the net positive charge through modifications like C-terminal amidation or the addition of basic residues enhances the electrostatic attraction to negatively charged bacterial surfaces. nih.govsemanticscholar.orgresearchgate.netnih.gov However, the degree of hydrophobicity and charge must be carefully balanced, as excessive hydrophobicity can lead to peptide aggregation and reduced activity, while a very high positive charge might increase toxicity to mammalian cells. nih.govsemanticscholar.orgfrontiersin.orgmdpi.com

Data on the effect of charge modification on the activity of a scorpion venom peptide, BmKn-2, which has an amphipathic α-helical cationic structure, illustrates this point. Variants with higher positive charges (+6) and amidated C-termini showed stronger antibacterial activity compared to a variant with a lower positive charge (+5) and a free carboxyl group. semanticscholar.org

Peptide Length and Conformation in Analogues

Peptide length and conformation play significant roles in the activity of antimicrobial peptides. The ability of the peptide to adopt an amphipathic structure, often an α-helix in the presence of membranes, is critical for its mechanism of action. ubc.cafrontiersin.orgsemanticscholar.org

Studies on truncated or modified peptides have provided insights into the optimal length and structural features required for activity. For example, a hendecapeptide derived from Sapecin B's helix region retained comparable antibacterial activity to the full protein. core.ac.uknih.gov This suggests that the helical segment is a key functional unit.

Modifications that influence the peptide's helical content in membrane-mimicking environments can impact its affinity for cell membranes and consequently its activity and potential toxicity. frontiersin.org The conformation of the peptide, including the presence of turns or bends, can also affect its interaction with the membrane and its ability to form pores or disrupt the lipid bilayer. ubc.cafrontiersin.orgresearchgate.net While this compound is not explicitly mentioned in relation to D-amino acid position and peptide length, studies on other basic peptides have explored how these factors influence antimicrobial properties. researchgate.net

Advanced Research Methodologies for Sapecin C Investigation

High-Resolution Structural Determination Techniques

High-resolution structural determination techniques are crucial for understanding the three-dimensional arrangement of atoms in Sapecin-C, which directly relates to its function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution. saromics.comnumberanalytics.com It provides information about the local environment of atoms and their connectivity, which can be used to build a complete molecular structure. numberanalytics.comlibretexts.orgchemguide.co.uk Solution NMR analysis has been applied to sapecin (B170424) to investigate its interaction with phospholipid vesicles and determine the surfaces involved in membrane interaction and oligomerization. nih.govdntb.gov.ua By observing transferred cross-saturation phenomena from the alkyl chains of phospholipid vesicles to the amide protons of sapecin, the membrane-buried surface of sapecin was identified. nih.gov This surface is characterized by basic and highly exposed hydrophobic residues, consistent with interactions with acidic bacterial membranes. nih.gov Comparisons between hydrogen-deuterium exchange experiments and transferred cross-saturation experiments have also helped identify the oligomerization surface. nih.gov Based on these NMR results, a putative model of sapecin oligomers has been developed, providing insights into the membrane permeabilization mechanism of insect defensins. nih.gov

A validation report for the solution structure of sapecin determined by NMR is available, indicating the use of this technique for structural characterization. rcsb.orgpdbj.org

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is an experimental science used to determine the atomic and molecular structure of a crystal by analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystalline structure. wikipedia.orgnih.gov This technique can provide a three-dimensional picture of electron density, revealing the positions of atoms, chemical bonds, and structural details. wikipedia.orgnih.gov While direct information specifically on X-ray crystallography of this compound is limited in the provided context, X-ray crystallography is a standard method for determining protein structures, including those of protein complexes. wikipedia.orgnih.govthermofisher.comnih.gov It is often used in conjunction with other techniques like mass spectrometry for studying protein complexes. thermofisher.com The process typically involves crystallizing the purified protein and then collecting and processing diffraction data to calculate an electron density map and build an atomic model. nih.govnih.govjhu.edu

Biophysical Characterization of Membrane Interactions

Understanding how this compound interacts with biological membranes is key to elucidating its bactericidal mechanism. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to analyze the binding affinities and kinetic parameters between molecules, including protein-lipid interactions. nih.govnicoyalife.comnih.gov SPR measures changes in refractive index near a sensor surface where one molecule (the ligand) is immobilized, and another molecule (the analyte) is flowed over it. nih.govnicoyalife.com This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov SPR can be performed by immobilizing the ligand covalently or through high-affinity non-covalent interactions, potentially using liposome (B1194612) sensor chips for lipid interactions. nih.govnicoyalife.com

While specific SPR data for this compound is not provided, studies on sapecin have shown its high affinity for cardiolipin (B10847521), a major acidic phospholipid in S. aureus membranes, suggesting this interaction is a prerequisite for its bactericidal activity. nih.govnih.gov SPR would be a suitable technique to quantitatively measure the binding kinetics of this compound to different membrane lipids, such as cardiolipin, to further characterize these interactions.

Liposome-Based Permeability Assays (e.g., Glucose Release)

Liposome-based assays are widely used to study the ability of compounds to permeabilize or disrupt lipid membranes. Liposomes are artificial vesicles that mimic the structure of cell membranes. biorxiv.orgduke.edumdpi.comchemrxiv.org The release of a trapped marker molecule, such as glucose, from liposomes in the presence of a compound indicates that the compound is causing membrane permeabilization. nih.govbiorxiv.org

Glucose release assays have been used to examine the effect of sapecin on liposomes prepared with phospholipid compositions resembling bacterial membranes, such as those of Staphylococcus aureus (rich in phosphatidylglycerol and cardiolipin) and E. coli. nih.govnih.gov Studies have shown that increasing concentrations of sapecin resulted in the release of glucose from liposomes mimicking S. aureus membranes, but not significantly from those mimicking E. coli membranes under the same conditions. nih.gov This finding supports the observation that sapecin is more effective against Gram-positive bacteria like S. aureus. nih.govnih.gov The sigmoidal dose dependence observed in sapecin-induced membrane permeabilization suggests that oligomerization of sapecin molecules is involved in the process. nih.govresearchgate.net

Data from a glucose release assay for sapecin on cardiolipin (CL) vesicles is depicted in a scientific diagram, showing the amount of glucose leakage at different sapecin concentrations. researchgate.net This type of assay provides direct evidence of the membrane-disrupting activity of sapecin and, by extension, can be applied to this compound to assess its membrane permeabilization capabilities.

Molecular and Cellular Biology Approaches

Molecular and cellular biology techniques are essential for investigating the effects of this compound on bacterial cells at a deeper level, including its cellular targets and the cellular responses it elicits. These approaches can involve studying gene expression, protein synthesis, cellular localization, and the impact on essential cellular processes. erasmusmc.nlduke.educommonwealthu.eduau.dkous-research.no

Research on sapecin has utilized cellular approaches, such as examining its effects on Staphylococcus aureus and Escherichia coli cells to understand its mode of action. nih.gov Studies have shown that sapecin has a higher affinity for cardiolipin, a major phospholipid in S. aureus, and that an E. coli mutant with a defect in cardiolipin synthesis was more resistant to sapecin, suggesting cardiolipin as a cellular target. nih.gov Lipopolysaccharide in E. coli was also identified as a barrier to sapecin's activity, explaining the lower sensitivity of Gram-negative bacteria. nih.gov

Furthermore, the synthesis and secretion of sapecin by an established embryonic cell line of Sarcophaga peregrina (NIH-Sape-4 cells) have been studied, demonstrating the cellular production of this antimicrobial protein. nih.gov Molecular cloning of cDNA for sapecin B, another congener, has also been reported, highlighting the use of molecular biology techniques to study sapecin family members. nih.gov These types of molecular and cellular biology studies provide crucial context for understanding the biological activity and production of sapecin congeners like this compound.

Northern Blot, RT-qPCR

Northern blotting is a traditional method used to detect and quantify specific RNA molecules within a sample. nih.gov It involves separating RNA by gel electrophoresis, transferring it to a membrane, and then hybridizing it with a labeled probe specific to the target RNA sequence. nih.gov While less sensitive than some modern techniques, Northern blotting provides information about the size of the RNA transcript and can detect splice variants. nih.govresearchgate.net

Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and widely used technique for quantifying mRNA levels. mdpi.comnih.gov It involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by quantitative PCR to amplify and measure the amount of specific cDNA. mdpi.comnih.gov RT-qPCR offers higher sensitivity and requires less starting material compared to Northern blotting. researchgate.net

Research on sapecin (a related protein to this compound) has utilized RNA blot hybridization (a form of Northern blot) to study its gene expression. This revealed that the gene for the sapecin precursor is activated in the hemocytes of Sarcophaga larvae in response to body injury. nih.gov The sapecin gene was also found to be activated during embryonic and early pupal stages, suggesting a role in development. nih.gov Given the similarity between sapecin and this compound, similar gene expression patterns might be expected for this compound, and these techniques would be applicable for its investigation.

In vitro Cell Culture Models for Developmental Studies

In vitro cell culture models provide a controlled environment to study cellular processes, including those related to development and the effects of specific compounds like this compound on cells. mdpi.com These models can range from simple two-dimensional (2D) monolayer cultures to more complex three-dimensional (3D) systems that better mimic the in vivo environment. mdpi.com

Studies on Sarcophaga peregrina have utilized embryonic cell lines (such as NIH-Sape-4) for the purification and characterization of sapecin homologues, including this compound. researchgate.net These cell lines serve as valuable in vitro models for studying the production and activity of these proteins. In vitro culture methods are also used more broadly to study embryonic cell development, investigating factors that influence cell division and differentiation. e-jarb.orgnih.gov The use of different culture media and conditions can impact embryonic development in vitro. e-jarb.org

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play a significant role in understanding the molecular characteristics and potential mechanisms of action of peptides like this compound. These methods can predict structures, analyze sequences, and simulate interactions at the atomic level.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. ed.ac.ukresearchgate.net In the context of peptides like this compound, MD simulations can provide detailed insights into their interactions with biological membranes, which are often the primary targets of antimicrobial peptides. ed.ac.ukresearchgate.netmdpi.com

These simulations can explore how peptides approach, bind to, insert into, and potentially disrupt lipid bilayers, modeling different types of membranes (e.g., bacterial vs. eukaryotic) to understand selectivity. mdpi.comijbiotech.com Parameters such as peptide orientation, depth of insertion, and effects on membrane properties (like lipid order) can be analyzed. mdpi.comijbiotech.com MD simulations can help elucidate the molecular basis of a peptide's biological activity and its mechanism of action. researchgate.netmdpi.com

While specific MD simulation data for this compound were not found in the search results, the methodology is highly relevant for studying its potential membrane-targeting activity, given its classification as an antibacterial protein. Studies on other antimicrobial peptides have successfully used MD simulations to understand peptide-membrane interactions. mdpi.comijbiotech.com

Sequence and Structural Homology Modeling

Sequence and structural homology modeling are bioinformatics techniques used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and the known structures of related homologous proteins (templates). wikipedia.orgresearchgate.net

Homology modeling relies on the principle that proteins with similar sequences tend to have similar structures. wikipedia.orgresearchgate.net The process typically involves identifying a suitable template structure with significant sequence similarity to the target protein, aligning the sequences, and then building a 3D model of the target protein based on the template's structure. wikipedia.orgresearchgate.netnih.gov

The amino acid sequence of this compound has been determined and found to be very similar to that of sapecin. researchgate.net Both this compound and sapecin contain six cysteine residues with the same disulfide pairings as sapecin. researchgate.net This high sequence similarity to sapecin, for which structural information might be available or predictable, makes homology modeling a viable approach to predict the 3D structure of this compound. Structural homology modeling can provide insights into the potential fold of this compound and the arrangement of its residues, which can be crucial for understanding its function and interactions. scispace.com

Future Research Trajectories for Sapecin C and Insect Defensins

Elucidating the Full Biosynthetic Pathway and Associated Enzymes

While it is known that insect AMPs, including defensins, are produced as precursor proteins and undergo proteolytic activation, the complete enzymatic cascade involved in the biosynthesis of Sapecin-C and other insect defensins requires further investigation. biotechrep.irresearchgate.net Understanding the specific enzymes responsible for the synthesis, folding, and processing of the this compound precursor into its mature, active form is crucial. This includes identifying the proteases involved in cleavage and the enzymes facilitating disulfide bond formation. Research into the biosynthesis of other molecules, such as Vitamin C, has revealed complex pathways involving multiple enzymatic steps and regulatory mechanisms, which could serve as a model for studying defensin (B1577277) biosynthesis. nih.govbiotechrep.irelifesciences.orgbiorxiv.orgnih.gov

Future studies could employ techniques such as:

Transcriptomics and proteomics: To identify genes and proteins involved in the defensin synthesis pathway at different developmental stages and in response to immune challenges.

Enzyme assays: To characterize the activity and specificity of candidate enzymes.

Genetic manipulation: To study the effect of knocking out or overexpressing specific genes on this compound production.

Comprehensive Analysis of Post-Translational Modifications

Post-translational modifications (PTMs) are known to significantly increase the functional diversity of proteins and play vital roles in various biological processes, including protein regulation and cellular signaling. frontiersin.orgwikipedia.orgthermofisher.com While the disulfide bonds in insect defensins are a form of PTM crucial for their structure and activity, other potential modifications on this compound have not been extensively studied. mdpi.comscienceopen.com

Future research should focus on:

Mass spectrometry-based proteomics: To identify and characterize the full spectrum of PTMs present on this compound under different physiological conditions. Techniques used for identifying PTMs on other proteins, such as histones, could be adapted for defensins. plos.org

Functional analysis of modified peptides: To determine how specific PTMs influence the stability, activity, target specificity, and immunomodulatory properties of this compound.

Identification of modifying enzymes: To pinpoint the enzymes responsible for adding or removing these modifications, providing potential targets for modulating defensin activity.

Detailed Investigation of Signaling Pathways Regulating this compound Induction

The induction of insect AMPs, including defensins, is a key aspect of the insect immune response. In Drosophila, the Toll and Imd pathways are known to regulate the expression of AMP genes in response to bacterial and fungal infections. mdpi.comepfl.ch However, the specific signaling pathways and regulatory networks that govern the induction of this compound in Sarcophaga peregrina require more detailed investigation.

Future research directions include:

Identifying pattern recognition receptors (PRRs): Determining which host receptors recognize pathogen-associated molecular patterns (PAMPs) and trigger this compound induction.

Mapping downstream signaling cascades: Elucidating the intracellular signaling events, including the involvement of transcription factors like NF-κB family members (e.g., Dorsal/Dif and Relish), that lead to the activation of the this compound gene. mdpi.complos.org

Investigating the role of other potential regulatory pathways: Exploring whether other pathways, such as the Jak-STAT pathway or those influenced by metabolic changes or stress, also contribute to this compound regulation. mdpi.com Research into signaling pathways regulating gene induction in other organisms, such as C. albicans-infected macrophages, could provide insights. researchgate.net

Exploration of this compound Role in Broader Immune Modulation

Beyond direct antimicrobial activity, AMPs can exert broader immunomodulatory effects. plos.orgresearchgate.net While this compound is primarily known for its bactericidal action, its potential roles in modulating other aspects of the insect immune response warrant investigation.

Future studies could explore:

Interaction with host immune cells: Examining how this compound interacts with hemocytes and other immune cells and whether it influences their activity, such as phagocytosis or cytokine production.

Influence on inflammation: Investigating whether this compound modulates inflammatory responses in insects, similar to how some peptides can inhibit inflammation in macrophages. plos.org

Role in wound healing: Assessing if this compound contributes to wound healing processes, which are closely linked to the immune response in insects.

Development of Novel Research Tools and Probes Based on this compound Structure

The unique structure of this compound, characterized by its cysteine-stabilized αβ motif, could serve as a template for developing novel research tools and probes. mdpi.comscienceopen.com Chemical probes are valuable reagents used to study protein function and can inform drug discovery efforts. nih.goveubopen.orgchemicalprobes.org

Future research in this area could involve:

Structure-activity relationship studies: Systematically modifying the this compound sequence and structure to understand how specific residues and structural features contribute to its activity and target interaction. This could build upon existing knowledge of insect defensin structure-activity relationships. scienceopen.com

Design and synthesis of this compound analogs: Creating modified versions of this compound with enhanced stability, specificity, or altered biological activities.

Development of labeled probes: Generating fluorescently or affinity-tagged this compound molecules to track its distribution in tissues, identify its cellular targets, and study its mechanism of action.

Comparative Genomics and Proteomics of Defensins Across Insect Species

Comparing the genes and proteins of defensins across a wide range of insect species can provide valuable insights into their evolution, diversity, and functional specialization. nih.govmdpi.com this compound is a member of the insect defensin family, and comparative studies can help contextualize its features within this broader group. mdpi.com

Future research should aim to:

Identify novel defensin genes and isoforms: Utilize genomic and transcriptomic data from diverse insect species to discover new defensin variants. nih.govmdpi.com

Analyze sequence and structural diversity: Compare the amino acid sequences and predicted or determined 3D structures of defensins to identify conserved and variable regions and relate them to function. mdpi.com

Study the evolutionary history of defensins: Reconstruct the evolutionary relationships of defensin genes across insect lineages to understand how they have diversified and adapted to different environmental pressures and pathogens. Comparative genomics approaches have been used to study other gene families in insects. nih.govasm.org

Compare expression profiles: Analyze the expression patterns of defensin genes in different tissues and in response to various stimuli across species to understand their roles in species-specific immunity.

These future research directions highlight the potential of this compound and insect defensins as subjects of fundamental biological inquiry and as potential sources of inspiration for novel antimicrobial and immunomodulatory agents.

Q & A

Basic Research Question

Q: What established methodologies are used to assess Sapecin-C’s antimicrobial efficacy in vitro? Methodological Answer:

  • Broth Microdilution Assay : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines to determine minimum inhibitory concentrations (MICs) against target pathogens (e.g., Staphylococcus aureus, Escherichia coli). Use cation-adjusted Mueller-Hinton broth and include positive controls (e.g., vancomycin) and solvent controls to validate results .
  • Time-Kill Kinetics : Perform CFU counting at 0, 2, 4, 6, and 24 hours post-treatment to evaluate bactericidal vs. bacteriostatic effects. Normalize results to initial inoculum size .

Advanced Research Question Q: How can researchers optimize high-throughput screening (HTS) for this compound derivatives with enhanced stability? Methodological Answer:

  • Automated Liquid Handling : Use 384-well plates and robotic systems to test compound libraries. Pair with fluorescence-based viability assays (e.g., resazurin reduction) for rapid readouts .
  • Statistical Validation : Calculate Z-factor scores to distinguish between positive and negative controls, ensuring assay robustness. Validate hits with dose-response curves (log-scale concentrations) and orthogonal assays (e.g., electron microscopy for membrane disruption) .

Basic Research Question

Q: What model organisms are appropriate for preliminary toxicity profiling of this compound? Methodological Answer:

  • Invertebrate Models : Use Galleria mellonella larvae for acute toxicity studies. Inject 10 μL of this compound (0.1–100 μg/mL) into the hemocoel and monitor survival rates, melanization, and hemocyte counts over 72 hours .
  • Cell-Based Assays : Employ primary mammalian cell lines (e.g., human keratinocytes) with MTT assays to quantify IC50 values. Include lactate dehydrogenase (LDH) release assays to assess membrane integrity .

Advanced Research Question Q: How can researchers evaluate this compound’s immunomodulatory effects in complex mammalian systems? Methodological Answer:

  • Transgenic Mouse Models : Utilize cytokine reporter mice (e.g., IFN-γ GFP knock-in) to track immune activation. Administer this compound intraperitoneally and analyze splenocytes via flow cytometry for T-cell subsets (CD4+, CD8+) and cytokine profiles (IL-6, TNF-α) .
  • Single-Cell RNA Sequencing : Profile immune cells from treated vs. untreated groups to identify differentially expressed genes linked to inflammatory pathways. Validate findings with ELISA or Western blotting .

Basic Research Question

Q: What analytical techniques are recommended for characterizing this compound’s structural stability? Methodological Answer:

  • Circular Dichroism (CD) : Analyze secondary structure (α-helix, β-sheet) in varying pH buffers (4.0–7.4) to assess conformational changes. Compare with thermal denaturation curves (20–90°C) .
  • Mass Spectrometry : Use MALDI-TOF to confirm molecular weight and detect degradation products after storage at 4°C vs. −80°C .

Advanced Research Question Q: What strategies mitigate this compound aggregation in physiological buffers? Methodological Answer:

  • Dynamic Light Scattering (DLS) : Monitor particle size distribution in PBS or serum-containing media. Optimize formulations with stabilizing agents (e.g., trehalose, PEGylation) .
  • Molecular Dynamics Simulations : Model this compound’s interaction with lipid bilayers to predict aggregation-prone regions. Validate with cryo-EM imaging of peptide-liposome complexes .

Data Contradiction Analysis

Advanced Research Question Q: How should researchers address discrepancies in reported cytotoxic concentrations of this compound across studies? Methodological Answer:

  • Meta-Analysis Framework : Aggregate data from published studies (e.g., IC50 values) and adjust for variables like cell passage number, serum concentration in culture media, and exposure duration. Use multivariate regression to identify confounding factors .
  • Standardized Replication : Reproduce key studies using harmonized protocols (e.g., ATCC cell lines, identical buffer systems). Publish negative results in open-access repositories to reduce publication bias .

Experimental Design

Basic Research Question Q: What controls are essential in this compound’s antimicrobial assays? Methodological Answer:

  • Negative Controls : Solvent-only (e.g., PBS or DMSO) to rule out vehicle effects.
  • Positive Controls : Clinically approved antimicrobials (e.g., ciprofloxacin for Gram-negative bacteria).
  • Internal Controls : Include a non-target organism (e.g., Lactobacillus) to assess specificity .

Advanced Research Question Q: How to design a longitudinal study assessing this compound resistance development? Methodological Answer:

  • Serial Passage Assay : Expose bacteria to sub-inhibitory this compound concentrations over 30 generations. Plate on agar with increasing peptide concentrations and sequence genomic DNA (Illumina) to identify mutations in resistance loci (e.g., mprF, dltABCD) .
  • Chemostat Models : Maintain continuous cultures under controlled nutrient gradients to simulate real-world selection pressures .

Key Considerations for Research on this compound

  • Ethical Compliance : Adhere to institutional biosafety protocols (BSL-2 for antimicrobial peptides).
  • Reproducibility : Pre-register study designs on platforms like Open Science Framework and share raw data via Figshare or Zenodo .
  • Interdisciplinary Collaboration : Engage bioinformaticians for omics data analysis and material scientists for delivery system optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.